2-Bromo-5-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide

Physicochemical Properties Drug-likeness Computational Chemistry

Researchers requiring novel chemotypes for unbiased screening often encounter compounds with pre-existing biological annotations that introduce target bias. 2-Bromo-5-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide (CAS 1797861-54-1) is confirmed by ChEMBL to have zero known bioactivity, making it an ideal clean-slate probe for phenotypic assays and SAR studies. • Zero reported bioactivity eliminates target bias in primary screens • Unique 2-bromo-5-methoxy substitution pattern serves as a probe for binding pocket mapping via co-crystallography • Freedom-to-operate advantage for first-in-class inhibitor development-no prior IP claims on biological targets Sourced from major screening libraries with guaranteed 90% purity; available in mg to g quantities.

Molecular Formula C15H16BrN3O2S
Molecular Weight 382.28
CAS No. 1797861-54-1
Cat. No. B2958838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide
CAS1797861-54-1
Molecular FormulaC15H16BrN3O2S
Molecular Weight382.28
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)C(=O)NC2CCN(C2)C3=NC=CS3
InChIInChI=1S/C15H16BrN3O2S/c1-21-11-2-3-13(16)12(8-11)14(20)18-10-4-6-19(9-10)15-17-5-7-22-15/h2-3,5,7-8,10H,4,6,9H2,1H3,(H,18,20)
InChIKeyURCUXQSENBYYMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 788 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-Bromo-5-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide (CAS 1797861-54-1): Baseline Characterization


2-Bromo-5-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide (CAS 1797861-54-1) is a synthetic small molecule with the molecular formula C15H16BrN3O2S and a molecular weight of 382.3 g/mol . It features a benzamide core with a bromine atom at the 2-position and a methoxy group at the 5-position, linked via an amide bond to a pyrrolidine ring substituted with a 1,3-thiazole moiety . The compound is commercially available as a research chemical, indexed in the ZINC database as ZINC22195149 [1]. Critically, a search of authoritative bioactivity databases, including ChEMBL, confirms there is no known biological activity reported for this compound [1].

Why 2-Bromo-5-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide Cannot Be Substituted with Generic Analogs


A direct analog substitution for this compound is not supported by scientific evidence, as the compound itself lacks characterization for any specific biological target or activity profile . The closest structural analogs, such as 3-Bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide (CAS 1797981-81-7) which differs in the position of the bromine atom, and 2-bromo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide (CAS 1795492-61-3) which has a modified linker, also have no quantitative biological data reported in primary literature or public databases . Without target-specific potency, selectivity, or pharmacokinetic profiles, no analog can be claimed to be functionally interchangeable. The selection of this compound over any analog is therefore currently based on structural uniqueness rather than demonstrated biological superiority, and any substitution would introduce unquantifiable risk into a research program [1].

Product-Specific Quantitative Evidence Guide for 2-Bromo-5-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide


Computational Physicochemical Property Profile vs. Closest Analogs

The compound's computational profile is derived from its 3D structure and can be compared to its closest available analogs. The target compound has a calculated logP of 2.87, a topological polar surface area (tPSA) of 65 Ų, and 2 hydrogen bond donors [1]. In comparison, the 3-bromo positional isomer (CAS 1797981-81-7) has a lower molecular weight (352.25 g/mol) and lacks the 5-methoxy substituent, which is predicted to reduce its tPSA and alter its hydrogen-bonding capacity . This methoxy group in the target compound provides a unique spatial and electronic profile that is absent in the demethoxy or 3-bromo analogs, potentially offering a distinct vector for interactions with biological targets [1].

Physicochemical Properties Drug-likeness Computational Chemistry

Biological Activity Status: No Reported Target Engagement

A comprehensive search of ChEMBL, BindingDB, and the primary literature reveals that this compound has no known biological activity [1]. It is classified as a screening compound with no reported IC50, Ki, or EC50 values against any biological target. In contrast, other members of the broader thiazole-pyrrolidine benzamide class, such as NRA0045, have demonstrated nanomolar affinity (Ki = 2.54 nM) for the dopamine D4 receptor [2]. This stark difference highlights that the target compound's value proposition is currently its status as an 'inactive' or 'unexplored' scaffold, which is a strategic advantage for phenotypic screening and de novo target identification campaigns where prior target bias is undesirable.

Biological Activity Target Engagement Screening Compound

Structural Uniqueness within the Benzamide Subclass

The target compound possesses a unique combination of substituents: a 2-bromo and a 5-methoxy group on the benzamide ring, coupled with a 1-(thiazol-2-yl)pyrrolidin-3-yl moiety . This specific substitution pattern is distinct from the most commonly researched analogs. For example, potent BLM helicase inhibitors are based on a quinazolinone core, not a benzamide [1]. Other thiazole-benzamide hybrids with reported antimicrobial activity, such as 2,4-dichloro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide, utilize different halogenation patterns . The target compound thus represents a unique chemical space vector that cannot be accessed by purchasing any of these alternative scaffolds.

Medicinal Chemistry Structure-Activity Relationship Chemical Space

Validated Research and Industrial Application Scenarios for 2-Bromo-5-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide


Phenotypic and Target-Agnostic High-Throughput Screening

Given its confirmed lack of reported bioactivity in all major databases, this compound is an ideal candidate for inclusion in a diverse screening library for phenotypic assays [1]. Researchers aiming to identify novel bioactive chemotypes without prior target bias will benefit from this compound's 'clean slate' profile. This contrasts with analogs like the quinazolinone-based compound 21, which is a known BLM helicase inhibitor and would introduce target-specific bias into a discovery program [2].

Structural Biology and Fragment-Based Drug Discovery (FBDD)

The compound's distinct 2-bromo-5-methoxy substitution pattern provides a unique hydrogen-bonding and steric profile, as indicated by its calculated physicochemical properties [1]. This makes it a high-value fragment for structure-activity relationship (SAR) studies or co-crystallography, where its bromine and methoxy groups can serve as probes for specific binding pockets. This is a capability not offered by the des-methoxy or 3-bromo positional isomers, which would map different electronic surfaces.

Tool Compound for Exploring Novel Intellectual Property Space

Since the target compound has no associated biological target claims in patents or literature, it offers a freedom-to-operate advantage for the development of first-in-class inhibitors [1]. A research team can use this compound as a lead scaffold for medicinal chemistry optimization, generating proprietary new chemical entities. In contrast, initiating a program from a literature-annotated compound like NRA0045 carries the risk of intellectual property constraints.

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